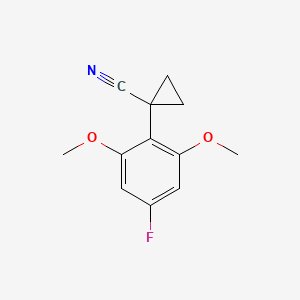
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C12H12FNO2 It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluorine and methoxy groups, as well as a nitrile group
准备方法
The synthesis of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2,6-dimethoxybenzaldehyde and cyclopropane-1-carbonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Cyclopropanation: The key step involves the formation of the cyclopropane ring through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or a similar carbene precursor.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Substitution: The fluorine and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence its binding affinity and selectivity. The cyclopropane ring provides rigidity to the molecule, which can affect its overall conformation and interactions with biological targets. The nitrile group can participate in hydrogen bonding and other interactions that contribute to its biological activity.
相似化合物的比较
1-(4-Fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropane-1-carbonitrile: Lacks the methoxy groups, which can affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can influence its electronic properties and interactions with molecular targets.
1-(2,6-Dimethoxyphenyl)cyclopropane-1-carbonitrile: Lacks the fluorine substituent, which can affect its binding affinity and selectivity.
The unique combination of fluorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H12FNO2 |
|---|---|
分子量 |
221.23 g/mol |
IUPAC 名称 |
1-(4-fluoro-2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C12H12FNO2/c1-15-9-5-8(13)6-10(16-2)11(9)12(7-14)3-4-12/h5-6H,3-4H2,1-2H3 |
InChI 键 |
NLEHDMQYMNNBHI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1C2(CC2)C#N)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


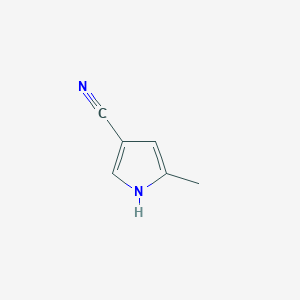
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
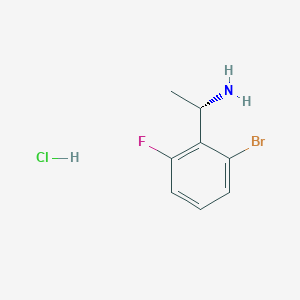
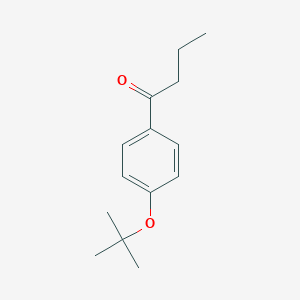
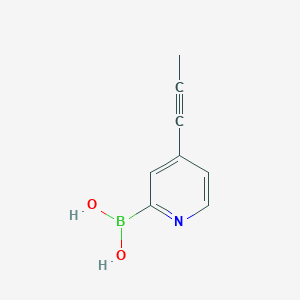
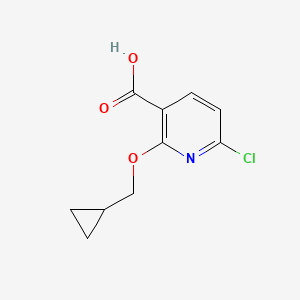
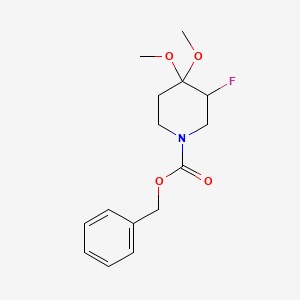
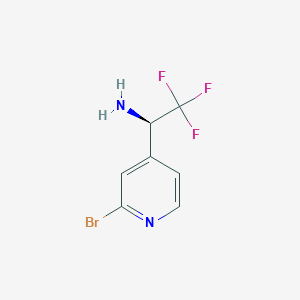
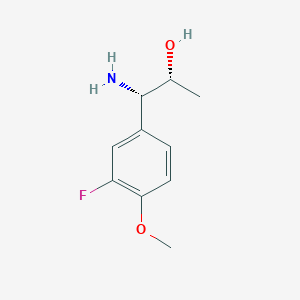

![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
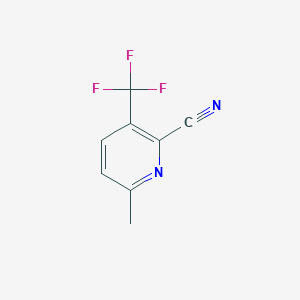
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
